1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride
Overview
Description
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H16ClN3O3 and a molecular weight of 285.73 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a nitrobenzoyl group .
Preparation Methods
The synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods, including reductive amination or cyclization reactions.
Introduction of the nitrobenzoyl group: This step involves the acylation of the piperidine ring with 4-nitrobenzoyl chloride under basic conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride undergoes several types of chemical reactions:
Scientific Research Applications
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride has several applications in scientific research:
Proteomics: It is used as a biochemical tool in the study of protein structures and functions.
Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmacologically active molecules.
Biological Studies: It is used in the investigation of biological pathways and mechanisms involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride can be compared with other piperidine derivatives such as:
1-Benzoylpiperidin-4-amine hydrochloride: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride: Contains a methyl group instead of a nitro group, leading to variations in its chemical and biological properties.
The presence of the nitro group in this compound makes it unique, as it imparts distinct electronic and steric effects that influence its reactivity and interactions with biological targets .
Biological Activity
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a nitrobenzoyl group. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances its reactivity, potentially allowing it to form reactive intermediates that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes.
Biological Activity and Efficacy
Research has shown that this compound exhibits promising biological activities. Below are some notable findings:
Case Study 1: Antiviral Activity
In a recent study examining the antiviral properties of various piperidine derivatives, this compound was identified as a moderate inhibitor of human coronavirus 229E (HCoV-229E). The compound's IC50 value of 15 μM indicates its potential as a lead compound for further development against coronaviruses .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on leukemia cell lines. The results indicated that it exhibited significant cytotoxicity with a GI50 value of 10 nM against CCRF-CEM cells. This suggests that the compound may have potential as an anticancer agent, warranting further exploration in clinical settings .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Activity | Comparison Notes |
---|---|---|
1-(4-Methylbenzoyl)piperidin-4-amine | Moderate enzyme inhibition | Similar structure but different substituents. |
N-benzylpiperidine derivatives | Antiviral and anticancer | Generally more potent but structurally distinct. |
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-nitrophenyl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18;/h1-4,10H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMUXGLGLWFEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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